4-Ethoxy-4-oxobut-2-enoic acid
Description
4-Ethoxy-4-oxobut-2-enoic acid (CAS: 2459-05-4), also known as monoethyl fumarate, is an α,β-unsaturated carbonyl compound with the molecular formula C₆H₈O₄ and a molecular weight of 144.13 g/mol . Structurally, it features an ethoxy group at the 4-position and a conjugated enoate system, making it a versatile intermediate in organic synthesis. This compound is widely used in the preparation of hybrid molecules, such as SAHAquines (cytostatic agents) and functionalized tetrahydroisoquinolines, via IBX-mediated oxidative Ugi-type reactions . Its (E)-stereochemistry ensures reactivity in conjugate additions and cyclizations, critical for drug discovery pipelines .
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
4-ethoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8) |
InChI Key |
XLYMOEINVGRTEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=O)O |
melting_point |
70.0 °C |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional analogs of 4-ethoxy-4-oxobut-2-enoic acid include derivatives of 4-oxobut-2-enoic acid with varying substituents at the 4-position. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: Ethoxy and methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, ethanol) compared to aryl derivatives, which are more lipophilic .
- Thermal Stability: Aryl-substituted derivatives (e.g., phenyl, 4-methylanilino) exhibit higher melting points due to π-π stacking and hydrogen bonding .
Key Observations :
- Reactivity : Ethoxy and methoxy derivatives participate in multicomponent reactions (e.g., Ugi, IBX-mediated), while aryl analogs are tailored for target-specific inhibition (e.g., PknB) .
Spectroscopic and Analytical Data
- This compound: ¹H NMR: δ 6.85 (d, J = 15.6 Hz, 1H, CH=CH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.33 (t, J = 7.1 Hz, 3H, CH₃) . HRMS: [M-H]⁻ at m/z 143.0350 (calc. 143.0352) .
- (E)-4-Oxo-4-phenylbut-2-enoic acid: ¹H NMR: δ 7.90 (d, J = 16.0 Hz, 1H, CH=CH), 7.60–7.45 (m, 5H, Ar-H) .
Q & A
Q. Key Reagents and Conditions
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| Maleic anhydride, ethanol | Reflux, acid catalyst | Monoethyl maleate | |
| Diethyl oxalate, hydrocinnamic acid | Claisen condensation, 80–100°C | Ethyl 2-oxo-4-phenylbutyrate |
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
Structural elucidation relies on:
- Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and ester C-O bonds at ~1200–1300 cm⁻¹ ().
- Nuclear Magnetic Resonance (NMR) :
- Potentiometric Titration : Used to determine acid dissociation constants (pKa) and purity ().
Basic: What are the key physical and chemical properties influencing its reactivity?
Answer:
Critical properties include:
- Molecular Formula : C₆H₈O₄ ().
- Solubility : Polar solvents (e.g., ethanol, DMSO) due to ester and carboxylic acid groups.
- Thermal Stability : Decomposes above 150°C; storage at 2–8°C is recommended to prevent degradation ().
- Reactivity : The α,β-unsaturated carbonyl system facilitates Michael additions and Diels-Alder reactions ().
Advanced: How can reaction conditions be optimized for synthesizing derivatives via Ugi-type reactions?
Answer:
Optimization strategies involve:
- Catalyst Selection : Using IBX (2-iodoxybenzoic acid) to promote oxidative coupling ().
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature Control : Maintaining 25–40°C to balance yield and side reactions ().
- Substoichiometric Additives : Employing molecular sieves to absorb water and shift equilibrium toward product formation.
Q. Example Protocol
| Step | Parameters | Outcome |
|---|---|---|
| Reaction | IBX (1.2 eq), DMF, 30°C, 12h | 61% yield of Ugi adduct |
Advanced: How to resolve discrepancies between computational and experimental structural data?
Answer:
Addressing inconsistencies involves:
- Metrological Validation : Cross-checking crystallographic data (e.g., SHELX-refined structures) with DFT-optimized geometries ().
- Error Analysis : Quantifying uncertainties in NMR chemical shift predictions (±0.3 ppm for ¹H, ±3 ppm for ¹³C) ().
- Multi-Technique Correlation : Combining X-ray diffraction, IR, and NMR to validate hydrogen-bonding networks ().
Advanced: What are the best practices for handling and storage to prevent degradation?
Answer:
- Storage : Keep at 2–8°C in airtight, light-resistant containers ().
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to minimize oxidation.
- Safety Protocols : Wear PPE (gloves, goggles) and avoid inhalation of dust ().
Advanced: How can computational tools predict reactivity in novel systems?
Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks ().
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) ().
- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) on reaction rates ().
Advanced: What are emerging applications in multicomponent reactions (MCRs)?
Answer:
The compound serves as a linchpin in:
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